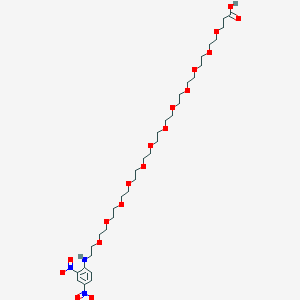

![molecular formula C8H6BFO2S B1439868 (6-氟苯并[b]噻吩-2-基)硼酸 CAS No. 501944-65-6](/img/structure/B1439868.png)

(6-氟苯并[b]噻吩-2-基)硼酸

描述

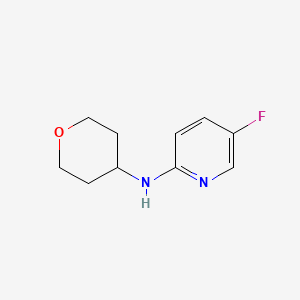

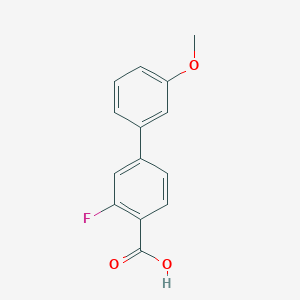

“(6-Fluorobenzo[b]thiophen-2-yl)boronic acid” is an organic compound with the molecular formula C8H6BFO2S and a molecular weight of 196.01 g/mol. It belongs to the class of organic compounds known as 1-benzothiophenes .

Molecular Structure Analysis

The molecular structure of “(6-Fluorobenzo[b]thiophen-2-yl)boronic acid” consists of a benzo[b]thiophene ring substituted with a boronic acid and a fluorine atom. The boronic acid group is characterized by a carbon-boron bond, making this compound a member of the larger class of organoboranes .Chemical Reactions Analysis

Boronic acids, including “(6-Fluorobenzo[b]thiophen-2-yl)boronic acid”, are known to participate in various chemical reactions. They are extensively used in organic chemistry as chemical building blocks and intermediates, predominantly in the Suzuki coupling . Protodeboronation of boronic esters is another reaction that boronic acids can undergo .科学研究应用

有机合成和材料科学应用

硼酸及其衍生物,包括类似于(6-氟苯并[b]噻吩-2-基)硼酸的化合物,在有机合成中起着关键作用。它们广泛应用于铃木-宫浦偶联反应,这是形成碳-碳键的基础方法,从而实现了复杂有机分子的合成,包括聚合物、药物和天然产物。例如,孙海霞等人(2015)讨论了3-硼基-5-氟苯甲酸的合成作为有机合成中的重要中间体,强调了它在烯烃、苯乙烯和联苯衍生物合成中的应用,这对于各种天然产物和有机材料的开发至关重要(Sun Hai-xia et al., 2015)。

传感器开发

硼酸衍生物具有独特的性质,使它们适用于开发传感器,特别是用于检测生物相关分析物。吴宇波等人(2011)利用噻吩基团制备了手性荧光双硼酸传感器,以增强光诱导电子转移过程(d-PET),展示了硼酸衍生物在对映选择性识别中的应用,这对生物化学和药物研究具有重要意义(Yubo Wu et al., 2011)。

荧光分子转子

Marisol Ibarra-Rodríguez等人(2017)报道了基于硼的Schiff碱的荧光分子转子,展示了合成、粘度敏感性、可逆热致变色和生物成像应用。这些发现表明硼酸衍生物在生物成像和传感技术中创造先进材料的潜力(Marisol Ibarra-Rodríguez et al., 2017)。

抗病毒和抗肿瘤应用

硼酸衍生物还在药物化学中找到了应用,特别是在合成具有抗病毒和抗肿瘤活性的化合物方面。例如,谢丹等人(2017)合成了一系列含有6-氟苯并噻唑基团的新型α-氨基膦酸酯,表现出显著的抗病毒活性,突显了硼酸衍生物在开发新型抗病毒药物中的潜力(D. Xie et al., 2017)。

安全和危害

“(6-Fluorobenzo[b]thiophen-2-yl)boronic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

作用机制

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, a fundamental process in organic synthesis .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, (6-Fluorobenzo[b]thiophen-2-yl)boronic acid acts as a nucleophile . The reaction involves two main steps: oxidative addition and transmetalation . In oxidative addition, a palladium catalyst forms a bond with an electrophilic organic group. In transmetalation, the (6-Fluorobenzo[b]thiophen-2-yl)boronic acid transfers its organic group to the palladium .

Biochemical Pathways

The compound’s role in suzuki-miyaura cross-coupling reactions suggests it may influence pathways involving the formation of carbon-carbon bonds .

Pharmacokinetics

Boronic acids are generally known for their stability and environmental benignity .

Result of Action

The result of the action of (6-Fluorobenzo[b]thiophen-2-yl)boronic acid is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This process is fundamental in organic synthesis and is widely applied in the creation of complex organic compounds .

Action Environment

The action of (6-Fluorobenzo[b]thiophen-2-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions is influenced by various environmental factors. The reactions are known for their mild and functional group tolerant conditions . .

生化分析

Biochemical Properties

(6-Fluorobenzo[b]thiophen-2-yl)boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in organic synthesis for forming carbon-carbon bonds . This compound interacts with enzymes and proteins involved in these reactions, such as palladium catalysts, facilitating the transfer of organic groups from boron to palladium. The nature of these interactions is primarily based on the formation of stable complexes that enable efficient transmetalation and subsequent coupling reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (6-Fluorobenzo[b]thiophen-2-yl)boronic acid can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions. Long-term effects on cellular function observed in in vitro or in vivo studies include potential alterations in enzyme activity and metabolic flux .

属性

IUPAC Name |

(6-fluoro-1-benzothiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BFO2S/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGUNYFQHHUNDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(S1)C=C(C=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694397 | |

| Record name | (6-Fluoro-1-benzothiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501944-65-6 | |

| Record name | (6-Fluoro-1-benzothiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3,5-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B1439807.png)